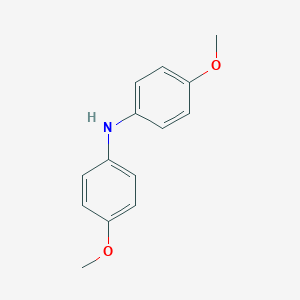

4,4'-Dimethoxydiphenylamine

Beschreibung

Significance of Arylamine Derivatives in Contemporary Chemical Science

Arylamine derivatives are a class of organic compounds that are fundamental to numerous areas of chemical science. Their structures, which feature a nitrogen atom connected to at least one aromatic ring, are key components in a vast array of functional materials and biologically active molecules. rsc.org In materials science, arylamines are integral to the development of organic light-emitting diodes (OLEDs), conductive polymers, and advanced photovoltaic devices. rsc.orgruifuchem.com Their electron-donating properties make them excellent hole-transporting materials, facilitating the movement of positive charge carriers in electronic devices. sigmaaldrich.com

Furthermore, the versatility of arylamine derivatives extends to synthetic chemistry, where they serve as crucial intermediates and building blocks for more complex molecules, including pharmaceuticals and agrochemicals. ontosight.airsc.org The ability to modify the electronic and steric properties of arylamines through the introduction of various substituents allows for the fine-tuning of their reactivity and physical characteristics, making them a highly adaptable tool for chemists. mdpi.com The ongoing exploration of new synthetic methodologies, such as reductive cross-coupling reactions, continues to expand the accessibility and utility of this important class of compounds. rsc.orgnih.gov

Historical Context of 4,4'-Dimethoxydiphenylamine Discovery and Early Research

The synthesis of this compound has been approached through various methods over the years. One of the earliest documented methods involved the reaction of iodoanisole with acetyl-p-anisidine, utilizing copper bronze as a catalyst. google.com Another early, though more complex, approach started from anisole (B1667542) and proceeded through quinoid salts of di-p-anisyl-hydroxylamine-N-oxide. google.com

A significant advancement in its synthesis was the alkylation of p-(4-alkoxy-anilino)-phenolates with alkyl esters of inorganic acids, such as dimethyl sulfate (B86663) or methyl chloride. google.com This method involves the formation of a phenolate (B1203915) intermediate, which is then methylated. However, this process was known to produce N-methyl-4,4'-dimethoxydiphenylamine as a byproduct. google.com Early research also explored the synthesis of 4,4'-dimethoxydiphenylcyanamide from this compound by treating it with cyanogen (B1215507) chloride. sci-hub.se The hydrolysis of this cyanamide (B42294) derivative could be controlled to yield either N,N-bis(4-methoxyphenyl)urea or revert to this compound. sci-hub.se These early synthetic explorations laid the groundwork for the more refined and efficient methods used today.

Evolution of Research Trajectories for this compound

The research trajectory for this compound has evolved significantly from its initial use as a chemical additive for cured rubber to its current prominent role in advanced materials science. lookchem.comchemicalbook.com Initially recognized for its ability to enhance the durability of rubber, its unique electronic properties soon steered research towards more sophisticated applications. lookchem.com

A major turning point was the discovery of its utility as a hole-transporting material (HTM) in electronic devices. Its electron-donating nature makes it a crucial component in dye-sensitized solar cells (DSSCs) and, more recently, in highly efficient perovskite solar cells (PSCs). lookchem.com The methoxy (B1213986) groups on the phenyl rings enhance charge mobility and influence the optical properties of the material. This has led to the development of numerous derivatives and its incorporation into more complex molecular structures, such as the widely studied spiro-OMeTAD, a benchmark HTM in PSCs. nih.govacs.orgacs.org

Current research focuses on synthesizing new and more efficient HTMs based on the this compound motif. epfl.chrsc.org Scientists are exploring its use in creating low-cost, stable, and highly efficient solar cells. epfl.ch Furthermore, its application has expanded into the field of photonics, where it is used in the synthesis of organic nonlinear optical (NLO) chromophores for high-performance devices. lookchem.comchemicalbook.com The compound's journey from a simple rubber additive to a key player in renewable energy and advanced optics highlights the dynamic nature of chemical research and the continuous quest for materials with enhanced functionalities.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C14H15NO2 nih.gov |

| Molecular Weight | 229.27 g/mol nih.gov |

| Appearance | Fine, very light gray to silver-gray crystalline solid lookchem.comnih.gov |

| Melting Point | 100-104 °C sigmaaldrich.com |

| Boiling Point | 371.18 °C (estimate) lookchem.com |

| Solubility | Insoluble in water; Soluble in methanol (B129727), chloroform (B151607) (slightly), ethyl acetate (B1210297) (slightly) lookchem.com |

| Air Sensitivity | May be sensitive to prolonged exposure to air, slowly oxidized ruifuchem.comchemicalbook.com |

| CAS Number | 101-70-2 nih.gov |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-methoxy-N-(4-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOONNWIINSFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025093 | |

| Record name | 4,4'-Dimethoxydiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-dimethoxydiphenylamine is a fine very light gray to silver-gray crystalline solid. (NTP, 1992) | |

| Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

101-70-2 | |

| Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(4-methoxyphenyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethoxydiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-methoxy-N-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dimethoxydiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-methoxyphenyl)-p-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I912MLM9XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Investigations of 4,4 Dimethoxydiphenylamine

Established Synthetic Pathways

The synthesis of 4,4'-Dimethoxydiphenylamine can be achieved through several key methodologies, including traditional Ullmann coupling, nucleophilic aromatic substitution, specific alkylation procedures, and modern Buchwald-Hartwig amination reactions.

Ullmann Coupling Protocols for this compound Synthesis

The Ullmann reaction represents a classical approach for the formation of carbon-nitrogen bonds to synthesize diarylamines. organic-chemistry.orglscollege.ac.in Historically, one of the most common methods for producing this compound involved the interaction of iodoanisole with acetyl-p-anisidine. google.com This reaction utilized copper bronze as a catalyst and sodium carbonate as an acid acceptor. google.com The process first yields N-acetyl-4,4'-dimethoxydiphenylamine, which is then hydrolyzed to produce the final product. google.com

Modern variations of the Ullmann-type reaction have been developed to proceed under milder conditions. lookchem.com For instance, the copper-catalyzed amination of aryl iodides and bromides can be performed at temperatures ranging from 40-90°C in DMSO by using ligands such as N-methylglycine or L-proline. lookchem.com The general mechanism for the Ullmann condensation involves an active copper(I) species that undergoes oxidative addition with an aryl halide to form a copper(III) intermediate, followed by reductive elimination to create the new C-N bond and regenerate the catalyst. mdpi.com

Table 1: Comparison of Ullmann Coupling Protocols

| Feature | Classical Ullmann Protocol | Modern Ullmann Protocol |

|---|---|---|

| Reactants | Iodoanisole, Acetyl-p-anisidine | Aryl iodides/bromides, Amine |

| Catalyst | Copper bronze | Copper(I) salt with a ligand (e.g., L-proline) |

| Conditions | High temperatures (often >200°C) organic-chemistry.org | Milder temperatures (40-90°C) lookchem.com |

| Key Steps | Initial N-acetylation followed by hydrolysis google.com | Direct C-N bond formation lookchem.com |

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) provides another pathway for synthesizing this compound. This method typically involves the reaction of an aryl halide with a nucleophile. nih.gov For the synthesis of the target compound, this could involve reacting a 4-halo-anisole, such as 4-bromo- or 4-chloro-anisole, with a suitable diphenylamine (B1679370) derivative.

The efficiency of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. nih.gov Fluorine is generally the best leaving group, followed by chlorine. nih.gov Although the methoxy (B1213986) groups on the target molecule are electron-donating, SNAr can still be driven to completion, often requiring specific catalytic systems and controlled reaction conditions, such as using polar aprotic solvents like DMF at elevated temperatures (80–120°C).

Alkylation of p-(4-Methoxyanilino)-Phenolates

A patented and commercially relevant method involves the alkylation of p-(4-alkoxy-anilino)-phenolates. google.com This process is a two-step reaction specifically designed for preparing 4,4'-dialkoxy diphenylamines. google.com

In this synthesis, a methylating agent is crucial for the second step. Dimethyl sulfate (B86663) is a preferred methyl ester of an inorganic acid for this purpose. google.com It acts as the source of the methyl group that attaches to the oxygen of the phenolate (B1203915) intermediate. The reaction is typically conducted at temperatures between 30°C and 95°C. google.com An excess of dimethyl sulfate by 10–20% is often used to compensate for any hydrolysis losses. While effective, the high toxicity of dimethyl sulfate is a significant drawback for industrial-scale production.

The reaction proceeds through a distinct two-step mechanism:

Formation of Phenolate Intermediate : The starting material, p-(4-methoxyanilino)-phenol, is deprotonated in a basic medium, such as an aqueous solution of sodium hydroxide (B78521) (NaOH). This forms the sodium p-(4-methoxyanilino)-phenolate. google.com The formation of the phenolate ion is critical as it significantly enhances the nucleophilicity of the oxygen atom. Maintaining a pH above 10 ensures the complete formation of the phenolate.

Methylation : The phenolate intermediate then reacts with the methylating agent, dimethyl sulfate. The methyl group is transferred to the oxygen atom, yielding this compound. google.com A notable side reaction is the competing N-methylation, which can produce N-methyl-4,4'-dimethoxydiphenylamine as a byproduct in yields of 10–15%. google.com To prevent oxidative side reactions during the process, a reducing agent like sodium hydrosulfite (Na₂S₂O₄) is often added.

Table 2: Key Parameters for the Alkylation Method

| Parameter | Value/Range | Purpose |

|---|---|---|

| Reactants | p-(4-Methoxyanilino)-phenol, Dimethyl sulfate | Precursor and methyl source |

| Base | Sodium Hydroxide (NaOH) | Phenolate formation |

| Temperature | 80–100°C | To drive the reaction |

| Solvent | Water | Reaction medium |

| Additive | Sodium hydrosulfite (Na₂S₂O₄) | Prevents oxidation |

| Byproduct | N-methyl-4,4'-dimethoxydiphenylamine | Result of competing N-alkylation |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a modern, palladium-catalyzed cross-coupling reaction that has become a powerful tool for forming C-N bonds. wikipedia.org This method has been successfully applied to the synthesis of this compound from inexpensive starting materials. rsc.org

An efficient protocol has been reported that yields 72% of this compound. rsc.org This reaction utilizes a catalyst system composed of palladium(II) acetate (B1210297) (Pd(OAc)₂) and the sterically hindered phosphine (B1218219) ligand XPhos. rsc.orgorgsyn.org The reaction is carried out using potassium phosphate (B84403) (K₃PO₄) as the base. rsc.org The utility of this reaction is further demonstrated by its use in synthesizing more complex derivatives, such as hole transport materials for perovskite solar cells, where this compound serves as a key building block. rsc.orgresearchgate.netacs.org The development of such catalyst systems has significantly expanded the scope and functional group tolerance for the synthesis of aryl amines compared to traditional methods. wikipedia.org

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-bromo-anisole |

| 4-chloro-anisole |

| Acetyl-p-anisidine |

| Dimethyl sulfate |

| Iodoanisole |

| N-acetyl-4,4'-dimethoxydiphenylamine |

| N-methyl-4,4'-dimethoxydiphenylamine |

| p-(4-methoxyanilino)-phenol |

| Palladium(II) acetate |

| Sodium carbonate |

| Sodium hydrosulfite |

| Sodium hydroxide |

Catalytic Systems in Buchwald-Hartwig Amination (e.g., Palladium (II) Acetate, XPhos Pd G2)

The synthesis of this compound can be efficiently achieved using Buchwald-Hartwig amination protocols. core.ac.uk The catalytic cycle generally starts with the reduction of a Pd(II) precursor to the active Pd(0) species. rsc.org

Palladium (II) Acetate (Pd(OAc)₂): This is a commonly used and cost-effective Pd(II) precursor. rsc.org In the reaction mixture, amines or phosphine ligands can reduce Pd(OAc)₂ to the catalytically active Pd(0). rsc.org Once generated, the Pd(0) complex undergoes oxidative addition with an aryl halide. This is followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine product, this compound, and regenerate the Pd(0) catalyst. researchgate.netrsc.org One efficient protocol for preparing this compound utilized Pd(OAc)₂ in combination with the XPhos ligand, achieving a 72% yield. core.ac.uk

XPhos and XPhos Pd G2: The choice of ligand is crucial for an effective catalytic system. Sterically hindered and electron-rich biaryl monophosphine ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have proven to be highly effective. core.ac.ukrsc.org These ligands promote the formation of the active monoligated Pd(0) species, which is key to facilitating the reaction. chadsprep.com

To improve stability and efficiency, preformed catalysts, known as precatalysts, have been developed. XPhos Pd G2 is a second-generation Buchwald precatalyst that is air- and moisture-stable. chadsprep.com These precatalysts feature an aminobiphenyl scaffold that allows for the rapid and quantitative generation of the active LPd(0) catalyst upon activation with a base. chadsprep.com This avoids the often-unreliable in-situ reduction of Pd(II) sources and can lead to more consistent results with lower catalyst loadings. rsc.orgchadsprep.com

Table 1: Comparison of Catalytic Systems

| Catalyst System | Type | Role | Advantages |

| Pd(OAc)₂ / XPhos | In-situ generated | Pd(II) precursor and ligand | Cost-effective Pd source; proven high yield for this compound. core.ac.uk |

| XPhos Pd G2 | Precatalyst | Air-stable Pd(II) precatalyst | Air and moisture stable, allows for low catalyst loading, rapid activation to Pd(0). chadsprep.com |

Solvent Systems and Reaction Conditions

The selection of an appropriate solvent and reaction conditions is critical for optimizing the Buchwald-Hartwig amination. The conditions must be tailored to ensure solubility of the reactants and catalyst while facilitating the reaction at an appropriate rate.

Solvents: A range of solvents can be employed for Buchwald-Hartwig reactions, with ethereal solvents like dioxane and THF, and aromatic solvents such as toluene (B28343) being the most common. rsc.org Toluene is frequently used and was part of a successful protocol for synthesizing this compound. core.ac.ukrsc.org It is important to avoid chlorinated solvents (e.g., chloroform) and others like acetonitrile (B52724) or pyridine, which can inhibit the reaction by binding to the palladium catalyst. rsc.org

Bases and Temperature: Strong, non-nucleophilic bases are required to deprotonate the amine in the catalytic cycle. The most widely used bases are sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄). core.ac.ukrsc.org In one specific synthesis of this compound, K₃PO₄ was used as the base. core.ac.uk Reaction temperatures are typically elevated, often between 80-100 °C, to ensure a reasonable reaction rate. rsc.org Refluxing in toluene is a common condition. rsc.org In some cases, a phase transfer catalyst like PEG 2000 dimethylether is added to improve mixing and efficiency, particularly in solventless or minimal-solvent conditions. core.ac.uk

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination

| Parameter | Common Examples | Role | Notes |

| Solvent | Toluene, Dioxane, THF | Dissolves reactants and catalyst | Chlorinated solvents should be avoided. rsc.org |

| Base | NaOtBu, K₃PO₄, LHMDS | Deprotonates the amine nucleophile | Strong, non-nucleophilic bases are preferred. rsc.org |

| Temperature | 80 - 110 °C | Provides energy for reaction activation | Higher temperatures may be needed for less reactive substrates like aryl chlorides. rsc.org |

| Additives | Phase Transfer Catalysts (e.g., PEG) | Enhances reaction in multiphase systems | Used to improve efficiency in greener protocols. core.ac.uk |

One-Pot Synthetic Strategies

Deprotonation with Sodium Hydride

Sodium hydride (NaH) is a strong, non-nucleophilic base commonly used to deprotonate a wide range of substrates, including alcohols and amines. uliege.beyoutube.com In a hypothetical one-pot synthesis, NaH would be used to deprotonate p-methoxyaniline (p-anisidine). This acid-base reaction would generate the corresponding sodium anilide, a potent nucleophile, and hydrogen gas. youtube.com The use of NaH is advantageous because it is inexpensive and the deprotonation is irreversible as the H₂ byproduct escapes the reaction mixture. youtube.com However, its low solubility in organic solvents requires the reaction to occur at the surface of the NaH solid. uliege.beyoutube.com

Nucleophilic Aromatic Substitution of Hexafluorobenzene (B1203771)

Nucleophilic Aromatic Substitution (SₙAr) is a key reaction for functionalizing electron-deficient aromatic rings. core.ac.ukresearchgate.net Hexafluorobenzene is highly susceptible to SₙAr because the strongly electron-withdrawing fluorine atoms activate the ring towards nucleophilic attack. core.ac.uk The mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk Aromatization is then restored through the elimination of a leaving group, in this case, a fluoride (B91410) ion. core.ac.uk

In a one-pot sequence following the deprotonation of p-methoxyaniline, the resulting anilide would act as the nucleophile, attacking the hexafluorobenzene ring. Subsequent elimination of a fluoride ion would yield a pentafluorinated diarylamine derivative. The reaction of hexafluorobenzene with a sodium salt of pyrrole, generated in situ with NaH, to form a fully substituted product demonstrates the viability of this type of sequential reaction. mdpi.com

Emerging Methodologies and Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on developing environmentally benign and efficient processes. These "green" approaches aim to reduce reaction times, energy consumption, and waste generation. nih.gov

Microwave-Assisted Synthesis for Reaction Time Reduction and Selectivity Enhancement

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.govgoogle.com This technique utilizes microwave radiation to directly and rapidly heat the reactants, leading to a dramatic reduction in reaction times—often from hours to mere minutes. google.com

For the synthesis of this compound, a hypothetical microwave-assisted approach could reduce the reaction time to approximately 1–2 hours. mdpi.com This rapid heating not only accelerates the reaction but can also enhance selectivity by minimizing the thermal degradation of reactants and products that can occur with prolonged heating. mdpi.comnih.gov The efficiency of microwave heating makes it a more energy-efficient and sustainable alternative for chemical synthesis. google.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Feature | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Heating Mechanism | Conduction/Convection (indirect) | Dielectric Heating (direct) |

| Reaction Time | Hours to days | Minutes to hours google.com |

| Energy Efficiency | Lower | Higher google.com |

| Selectivity | Can be lower due to side reactions/degradation | Often higher due to rapid heating and shorter times. mdpi.comnih.gov |

| Yield | Variable | Generally improved google.com |

Utilization of Ionic Liquid Catalysts for Improved Solubility and Waste Reduction

The advancement of green chemistry principles has led to the exploration of ionic liquids (ILs) as alternative catalysts and solvents in organic synthesis. In the context of diarylamine synthesis, ILs present a promising approach to enhance the solubility of phenolic intermediates, which can be a limiting factor in traditional solvent systems . A key advantage of using ILs is the potential for significant reduction in alkaline waste, a common byproduct in conventional methods .

For instance, in the synthesis of methylene (B1212753) diphenyl dimethylcarbamate (B8479999) (4,4'-MDC), a related reaction, an ionic liquid modified with H+ ([emim]BF4-H+) served as both the catalyst and the reaction medium epa.gov. Research demonstrated that this ionic liquid could be effectively recovered through ultrasonic extraction and reused without a significant loss of catalytic activity, highlighting the potential for more sustainable and economical production cycles epa.gov. While direct application to this compound is a hypothetical adaptation, the success in analogous syntheses suggests a viable path for future research .

Table 1: Conditions for a Related Synthesis Using an Ionic Liquid Catalyst

| Parameter | Value | Reference |

|---|---|---|

| Catalyst/Solvent | [emim]BF4 ionic liquid modified with H+ | epa.gov |

| Reactants | Methyl N-phenyl carbamate (B1207046) (MPC), Formaldehyde | epa.gov |

| Optimal Temperature | 70°C | epa.gov |

| Molar Ratio (MPC/HCHO) | 4/1 | epa.gov |

| Reaction Time | 1.5 hours | epa.gov |

Acid-Catalyzed Hydrolysis in Analogous Synthesis

The synthesis of diarylamines can be achieved through various routes, including acid-catalyzed condensation reactions. An analogous synthesis, that of 4,4'-dimethyltriphenylamine (B1293823), involves the acid-catalyzed hydrolysis of para-toluidine, suggesting a comparable pathway for methoxy-substituted compounds like this compound google.com. This approach relies on strong acid catalysts to facilitate the necessary bond formations under specific, often demanding, conditions .

Perfluorinated sulfonic acid resins, such as the commercially available Nafion-H, are recognized as highly effective and environmentally friendly heterogeneous catalysts for a variety of organic transformations researchgate.net. These solid superacids offer significant advantages, including high concentrations of accessible acid groups, exceptional chemical and thermal stability, and ease of recovery and recyclability researchgate.netgoogle.comsocietechimiquedefrance.fr.

In a method analogous to the synthesis of this compound, a Chinese patent describes the use of a perfluorinated sulfonic resin as the acid catalyst for producing 4,4'-dimethyltriphenylamine google.com. The unique structure of these resins, comprising a perfluorinated backbone with pendant sulfonic acid groups, creates a strongly acidic environment capable of catalyzing reactions like hydrolysis and ring closures under high temperatures google.comsocietechimiquedefrance.fracs.org.

Zirconium-based solid acids represent another class of robust catalysts with potential application in diarylamine synthesis . These materials are known for their strong acidity, remarkable stability under harsh chemical conditions, and versatility researchgate.netnih.govmq.edu.au. Zirconia (ZrO₂) can be modified to possess both Lewis and Brønsted acidic sites, making it active for a wide range of reactions, including hydrolysis and C-C bond formation researchgate.net.

The catalytic activity of sulfated zirconia is often correlated with its crystal phase; for example, the tetragonal phase of ZrO₂, when coordinated with sulfate groups, can enhance the catalyst's acidity rsc.org. This enhanced acidity boosts performance in condensation reactions, such as the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene (B116638) from 9-fluorenone (B1672902) and phenol (B47542) rsc.org. The adaptability and proven efficacy of zirconia-based catalysts in related acid-catalyzed reactions make them a strong candidate for developing optimized synthetic routes for this compound mdpi.com.

The formation of the critical C-O ether linkage in diarylamines often requires significant energy input. The synthesis of the analogous compound 4,4'-dimethyltriphenylamine necessitates high-pressure and high-temperature conditions to activate the aromatic C-O bond formation . Specifically, the process employs pressures of 20–30 kg/cm ² and temperatures between 280–300°C . A specific patent cites an operating pressure of 22 kg/cm ² and a temperature of 285°C google.com. Such conditions are often necessary to overcome the activation energy for nucleophilic aromatic substitution or related coupling reactions, particularly when dealing with less reactive substrates nih.govamu.edu.pl.

Table 2: Reaction Parameters for Analogous Acid-Catalyzed Synthesis

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Perfluorinated Sulfonic Resin | google.com |

| Pressure | 20–30 kg/cm ² (22 kg/cm ² specified) | google.com |

| Temperature | 280–300°C (285°C specified) | google.com |

Yield Optimization and Purification Techniques

Optimizing the yield and ensuring the purity of the final product are critical aspects of synthesizing this compound. This requires careful management of reaction parameters and subsequent purification steps.

The synthesis of this compound is sensitive to atmospheric conditions, particularly oxygen, and requires careful control over the ratio of reactants for optimal results. The compound is noted to be air-sensitive, and its synthesis often necessitates the use of an inert atmosphere to prevent oxidative side reactions and degradation of the amine functionality chemicalbook.com. Procedures frequently specify purging the reaction vessel with an inert gas like argon or nitrogen before introducing reagents and maintaining this atmosphere throughout the reaction ktu.edu.

Column Chromatography for Purification

Column chromatography is a principal technique for the purification of this compound, effectively separating the target compound from byproducts and unreacted starting materials. The choice of stationary phase and eluent system is critical for achieving high purity.

Silica (B1680970) gel is commonly employed as the stationary phase in column chromatography for this purpose. The separation mechanism relies on the differential adsorption of the components in the crude mixture onto the polar silica gel. This compound, being moderately polar, is retained on the column, while less polar impurities are eluted first.

The selection of the mobile phase (eluent) is tailored to achieve optimal separation. Various solvent systems have been reported in the literature, with the polarity of the eluent mixture being a key parameter. A less polar eluent will result in a slower elution of the desired compound, which can enhance separation from more polar impurities. Conversely, a more polar eluent will speed up the elution.

Examples of eluent systems used for the purification of this compound and its derivatives include mixtures of acetone (B3395972) and n-hexane, as well as tetrahydrofuran (B95107) and n-hexane. semanticscholar.org For instance, a mixture of acetone and n-hexane in a 1:4 volume ratio has been successfully used. semanticscholar.org In another case, a 4:21 (v/v) mixture of tetrahydrofuran and n-hexane was employed. semanticscholar.org The crude product is typically dissolved in a minimum amount of the eluent or a compatible solvent and loaded onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure this compound.

In some synthetic protocols, column chromatography is an essential step to achieve the desired level of purity for specific applications. For example, in syntheses aiming for high-yield optimization, purification via column chromatography with a chloroform (B151607)/methanol (B129727) eluent system has been noted.

Table 1: Examples of Eluent Systems for Column Chromatography Purification

| Stationary Phase | Eluent System (v/v) | Source |

| Silica Gel | Acetone / n-Hexane (1:4) | semanticscholar.org |

| Silica Gel | Tetrahydrofuran / n-Hexane (4:21) | semanticscholar.org |

| Silica Gel | Chloroform / Methanol | |

| Silica Gel | Acetone / Hexane (B92381) (1:8, 1:5, 1:4) | rsc.org |

Recrystallization Methods

Recrystallization is a widely used and effective method for the final purification of this compound, particularly for removing small amounts of impurities from the solid crude product obtained after initial workup or other purification steps like column chromatography. The principle of this technique relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.

The process typically involves dissolving the crude this compound in a hot solvent in which it is highly soluble. The hot solution is then cooled, leading to a decrease in the solubility of the compound and causing it to crystallize out of the solution. The impurities, being present in smaller amounts, ideally remain dissolved in the cold solvent.

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve a large amount of this compound at its boiling point and only a small amount at room temperature or below. It should also be easily removable from the purified crystals and should not react with the compound.

For this compound, various solvent systems have been reported to yield high-purity crystals. A common method involves the use of a methanol/water mixture, which has been shown to produce crystals with a purity greater than 99%. In another instance, a mixture of chloroform and ethanol (B145695) has been utilized for recrystallization. rsc.org Petroleum ether has also been documented as a suitable solvent for crystallization. sci-hub.se

It is important to note that while recrystallization is effective for removing many impurities, it may not be sufficient to separate compounds with very similar solubility profiles, such as certain byproducts. For example, it has been reported that recrystallization alone may not completely remove the N-methyl-4,4'-dimethoxydiphenylamine byproduct. google.com

Table 2: Reported Recrystallization Solvents for this compound

| Solvent System | Purity Achieved | Source |

| Methanol / Water | >99% | |

| Chloroform / Ethanol | - | rsc.org |

| Petroleum Ether (65°-110°) | - | sci-hub.se |

Investigation of Byproduct Formation and Utilization

The synthesis of this compound is often accompanied by the formation of byproducts, which can affect the yield and purity of the final product. Understanding the formation of these byproducts is crucial for optimizing reaction conditions and developing effective purification strategies.

A significant byproduct in the synthesis of this compound, particularly in methylation reactions of p-(4-methoxyanilino)-phenol, is N-methyl-4,4'-dimethoxydiphenylamine . google.com This byproduct arises from the competing N-methylation reaction, where the methylating agent (e.g., dimethyl sulfate) reacts with the nitrogen atom of the diphenylamine core instead of the intended oxygen atom of the phenolate. The extent of N-methylation can be substantial, with reported yields of the N-methyl byproduct ranging from 10-15% to as high as 18-22%.

Another potential byproduct, particularly in synthetic routes involving nitrated intermediates, is 2-nitro-4'-methoxydiphenylamine . This can form due to competing ortho-coupling, with reported yields in the range of 8-12%.

The presence of these byproducts necessitates purification steps to isolate the desired this compound. However, there is also interest in the potential utilization of the crude product containing these byproducts. A notable example is the use of the crude mixture of this compound and N-methyl-4,4'-dimethoxydiphenylamine as an antioxidant in rubber. google.com This suggests that for certain industrial applications, the separation of the N-methyl byproduct may not be necessary, providing a more cost-effective and atom-economical approach.

Table 3: Common Byproducts in the Synthesis of this compound

| Byproduct | Formation Pathway | Reported Yield | Potential Utilization | Source |

| N-methyl-4,4'-dimethoxydiphenylamine | N-methylation of diphenylamine nitrogen | 10-22% | Antioxidant in rubber (in crude mixture) | google.com |

| 2-nitro-4'-methoxydiphenylamine | Competing ortho-coupling | 8-12% | - |

Advanced Spectroscopic and Analytical Characterization of 4,4 Dimethoxydiphenylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei. For 4,4'-Dimethoxydiphenylamine, both ¹H and ¹³C NMR provide a complete picture of its proton and carbon framework.

¹H NMR Spectroscopy for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and connectivity. The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons.

Due to the molecule's symmetry, the two methoxy groups are chemically equivalent, as are their respective aromatic rings. Within each ring, the protons ortho to the amine group are equivalent, and the protons meta to the amine group are also equivalent. This results in a relatively simple spectrum. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methoxy protons (-OCH₃) appear as a sharp singlet, integrating to six protons. The aromatic protons appear as a set of signals in the downfield region, consistent with their electronic environment. A study reports the aromatic protons as a broad singlet at 6.75-7.10 ppm and a doublet at 6.80 ppm, collectively integrating to eight protons, while the six methoxy protons appear as a singlet at 3.77 ppm nih.gov.

Table 1: ¹H NMR Chemical Shift Data for this compound in CDCl₃

| Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Integration |

|---|---|---|---|

| Aromatic Protons (Ar-H) | 6.75 - 7.10 | Broad Singlet | 8H |

| Aromatic Protons (Ar-H) | 6.80 | Doublet | |

| Methoxy Protons (-OCH₃) | 3.77 | Singlet | 6H |

¹³C NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. The proton-decoupled ¹³C NMR spectrum of this compound displays four distinct signals, reflecting the molecule's symmetry.

The spectrum shows signals for the four types of chemically non-equivalent carbon atoms: the carbon atom of the methoxy group, the aromatic carbon atom to which the methoxy group is attached (C-O), the aromatic carbon atom bonded to the nitrogen (C-N), and the aromatic carbon atoms ortho and meta to the nitrogen. Published data for the ¹³C NMR spectrum in CDCl₃ shows peaks at 154.0, 119.4, 114.6, and 55.6 ppm nih.gov. The signal at 55.6 ppm is characteristic of the methoxy carbon. The downfield signal at 154.0 ppm corresponds to the aromatic carbon attached to the oxygen, while the signals at 119.4 and 114.6 ppm are assigned to the other aromatic carbons nih.gov.

Table 2: ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Assignment | Chemical Shift (δ) [ppm] |

|---|---|

| Ar-C-O | 154.0 |

| Ar-C | 119.4 |

| Ar-C | 114.6 |

| -OCH₃ | 55.6 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, typically at 70 eV. This process not only ionizes the molecule but also causes it to fragment in a reproducible manner. The mass spectrum of this compound shows a distinct molecular ion peak (M⁺) corresponding to its molecular weight.

The nominal molecular weight of this compound (C₁₄H₁₅NO₂) is 229 g/mol . The EI mass spectrum shows the molecular ion peak at an m/z of 229. A prominent fragment ion is observed at m/z 214, which corresponds to the loss of a methyl radical (•CH₃, mass of 15 Da) from the molecular ion rowan.edu. This fragmentation is a common pathway for methoxy-substituted aromatic compounds. The stability of the resulting ion contributes to the high abundance of this peak, which is often the base peak in the spectrum.

Table 3: Key Ions in the EI Mass Spectrum of this compound

| m/z | Assignment | Description |

|---|---|---|

| 229 | [M]⁺ | Molecular Ion |

| 214 | [M - CH₃]⁺ | Loss of a methyl radical |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. This technique is crucial for distinguishing between compounds that have the same nominal mass but different chemical formulas.

The exact mass of a molecule is calculated using the masses of its most abundant isotopes. For this compound (C₁₄H₁₅NO₂), the calculated monoisotopic mass is 229.110279 Da. HRMS analysis can confirm this precise mass, providing unambiguous identification of the compound's elemental composition and distinguishing it from any potential isomers or impurities.

MALDI-TOF Mass Spectrometry for Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large molecules like synthetic polymers frontiersin.orgnih.govresearchgate.net. It allows for the determination of the polymer's molecular weight distribution, the mass of the repeating monomer unit, and the structure of the end groups with high accuracy frontiersin.orgnih.gov.

While specific MALDI-TOF studies on polymers derived exclusively from this compound are not widely documented, the technique has been successfully applied to characterize closely related polymers containing methoxybenzene units. For instance, in the synthesis of methoxybenzene-linked polyimides, MALDI-TOF MS was a key tool for characterization nii.ac.jp. In such analyses, the polymer sample is co-crystallized with a matrix and a cationizing agent. The resulting spectrum displays a series of peaks, where each peak corresponds to a specific polymer chain length (oligomer) complexed with a cation (e.g., Na⁺). The mass difference between adjacent peaks directly corresponds to the mass of the polymer's repeating unit nii.ac.jp. This allows for precise confirmation of the polymer structure and the calculation of key parameters like the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) sigmaaldrich.com. The high resolution of MALDI-TOF can also help identify different polymer series resulting from various end-group combinations, providing detailed structural insights that are often inaccessible by other methods nii.ac.jp.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For this compound, this analysis reveals key information about its optical properties, which are governed by the extended π-conjugated system spanning the two aromatic rings and the central nitrogen atom.

Determination of Absorption Maxima (λmax) and Bandgap Estimation

The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region. These absorptions are primarily attributed to π → π* electronic transitions, where electrons are promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength at which maximum absorption occurs is denoted as λmax. While specific experimental values for λmax can vary with the solvent, the primary absorption peak for diarylamines like this compound is typically observed in the 300-400 nm range.

The optical bandgap (E_g) of the material can be estimated from the onset of the absorption edge in the UV-Vis spectrum. The relationship between the bandgap energy and the wavelength is given by the equation:

E_g = 1240 / λ_onset

where E_g is the optical bandgap in electron volts (eV) and λ_onset is the onset wavelength of absorption in nanometers (nm). A lower bandgap is indicative of a more extended conjugated system, which facilitates electronic transitions at lower energies (longer wavelengths). For organic semiconductors, this value is crucial in determining their potential application in electronic devices.

Analysis of π-Conjugation and Charge-Transfer Efficiency

The molecular structure of this compound is a classic example of a donor-π-donor (D-π-D) system. The electron-donating methoxy groups (-OCH₃) at the para positions and the lone pair of electrons on the central nitrogen atom increase the electron density of the aromatic rings. This entire system of p-orbitals on the carbon atoms of the phenyl rings and the nitrogen atom overlaps, creating an extended π-conjugated system.

Solvent Effects on Optical Spectra

The phenomenon where the position of the absorption maximum (λmax) shifts with a change in solvent polarity is known as solvatochromism. This effect is a powerful tool for studying the electronic structure of molecules. In the case of this compound, the π → π* transitions are expected to exhibit a bathochromic (red) shift as the polarity of the solvent increases.

This shift occurs because the excited state of the molecule is generally more polar than the ground state due to the intramolecular charge transfer. A more polar solvent will preferentially stabilize the more polar excited state, thereby reducing the energy gap between the ground and excited states. This lower energy gap results in absorption at a longer wavelength. Observing the λmax in a series of solvents with varying polarities, such as hexane (B92381) (nonpolar) and ethanol (B145695) (polar), can provide valuable information about the change in dipole moment upon electronic transition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm its molecular structure. The key vibrations include those from the secondary amine, the aromatic rings, and the ether linkages of the methoxy groups.

The table below outlines the expected characteristic IR absorption bands for the primary functional groups in this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Aromatic Amine | 3350 - 3450 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | Methyl (-CH₃) | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | Aromatic Ring | 1500 - 1600 | Strong |

| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1230 - 1270 | Strong |

| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | 1020 - 1075 | Strong |

| Aromatic C-N Stretch | Secondary Aromatic Amine | 1250 - 1340 | Strong |

| Aromatic C-H Out-of-Plane Bend | 1,4-disubstituted (para) | 810 - 850 | Strong |

The presence of a distinct peak around 3400 cm⁻¹ confirms the N-H bond of the secondary amine. Strong absorptions around 1500-1600 cm⁻¹ are characteristic of the C=C stretching within the phenyl rings. The prominent bands in the 1270-1230 cm⁻¹ and 1075-1020 cm⁻¹ regions are definitive evidence of the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether (methoxy) groups, respectively. Finally, a strong band in the 810-850 cm⁻¹ range indicates the para-substitution pattern on the benzene (B151609) rings.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray diffraction (XRD) on a single crystal provides unequivocal proof of the molecular structure and detailed information about the packing of molecules in the solid state. The analysis of this compound reveals its precise three-dimensional geometry, including bond lengths, bond angles, and torsion angles. nih.gov

The crystallographic data for this compound have been deposited in the Crystallography Open Database (COD) under the entry number 7222379. nih.gov The key parameters from the single-crystal XRD analysis are summarized below.

| Parameter | Value |

| Database ID | COD 7222379 |

| Crystal System | Orthorhombic |

| Space Group | C 2 c b |

| Unit Cell Dimensions | |

| a | 6.14510 Å |

| b | 26.7789 Å |

| c | 7.39200 Å |

| α | 90.00° |

| β | 90.00° |

| γ | 90.00° |

| Volume | 1216.79 ų |

| Z (Molecules/Unit Cell) | 4 |

This data indicates that this compound crystallizes in the orthorhombic system. The space group and unit cell dimensions define the symmetry and the repeating unit of the crystal lattice. Understanding the crystal packing is crucial as intermolecular interactions in the solid state can significantly influence the material's bulk properties, such as charge transport and thermal stability.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This method serves as a crucial check for the purity and empirical formula of a synthesized chemical. The experimental results are compared against the theoretical values calculated from the molecular formula.

For this compound, the molecular formula is C₁₄H₁₅NO₂. The theoretical elemental composition is calculated based on its molecular weight of 229.27 g/mol .

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 73.34% |

| Hydrogen | H | 1.008 | 15 | 15.120 | 6.60% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.11% |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.96% |

| Total | 229.279 | 100.00% |

In a typical experimental verification, the "found" percentages of C, H, and N from a combustion analysis would be expected to be within ±0.4% of the calculated theoretical values to confirm the compound's identity and high purity.

Chromatography-Based Purity Assessment

The purity of this compound and its derivatives is critical for their application, particularly in materials science where impurities can significantly affect performance. Chromatography, a powerful separation technique, is indispensable for assessing the purity of these compounds. Both gas and liquid chromatography are employed to separate the target compound from starting materials, by-products, and degradation products.

Gas Chromatography (GC)

Gas chromatography is a well-established technique for the analysis of volatile and thermally stable compounds like this compound. When coupled with a mass spectrometer (GC-MS), it provides not only separation but also structural identification of the main component and any impurities present.

While specific, detailed GC methods for this compound are not extensively published in peer-reviewed literature, general methods for aromatic amines are applicable. These methods typically involve a capillary column, such as a DB-5MS, which has a non-polar stationary phase suitable for separating aromatic compounds. mdpi.com The analysis involves injecting a vaporized sample into the GC system, where it is carried by an inert gas through the column. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase.

For related aromatic amines, derivatization is sometimes used to improve volatility and chromatographic performance. mdpi.com However, for this compound, its inherent properties often allow for direct analysis. The NIST Chemistry WebBook confirms the availability of electron ionization mass spectra for this compound, indicating its compatibility with standard GC-MS procedures. nist.govnist.gov Key fragments in the mass spectrum of this compound include m/z values of 229 (molecular ion), 214, and 215. nih.gov

Table 1: Typical GC-MS Parameters for Aromatic Amine Analysis

| Parameter | Value/Type |

|---|---|

| Column | DB-5MS UI (or equivalent), 30 m x 0.25 mm, 0.32 µm |

| Carrier Gas | Nitrogen or Helium, constant flow (e.g., 1.5 mL/min) |

| Injection Mode | Splitless |

| Oven Program | Initial temp 50°C (hold 2 min), ramp 5°C/min to 140°C (hold 3 min) |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

Note: The oven program is an example for secondary amines and would require optimization for this compound. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds and is particularly well-suited for diarylamines. lcms.czresearchgate.net It offers high resolution and sensitivity, making it ideal for quantifying impurities in this compound.

Reverse Phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound. sielc.comsielc.com In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar. chromatographyonline.com For this compound, columns with C18 (Octadecyl-silica) or other non-polar stationary phases like Newcrom R1 are effective. sielc.comsielc.com The retention mechanism is primarily based on the hydrophobic interactions between the analyte and the stationary phase. More polar impurities will elute earlier, while the less polar this compound is retained longer on the column. This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com

The composition of the mobile phase is a critical parameter in controlling the separation in RP-HPLC. phenomenex.com A typical mobile phase for the analysis of this compound consists of a mixture of an organic solvent, water, and an acid modifier. sielc.comsielc.com

Organic Solvent: Acetonitrile (B52724) (MeCN) is a common choice due to its favorable UV transparency and solvent strength. sielc.comsielc.com Methanol (B129727) can also be used as an alternative. mdpi.com The proportion of the organic solvent in the mobile phase is adjusted to achieve the desired retention time and separation.

Aqueous Component: Highly purified water is used as the weak solvent in the mobile phase mixture.

Acid Modifier: An acid is often added to the mobile phase to control the ionization state of the analyte and any residual silanol (B1196071) groups on the silica-based stationary phase, which improves peak shape and reproducibility. phenomenex.com

Phosphoric Acid: A simple mobile phase containing acetonitrile, water, and phosphoric acid is effective for the analysis of this compound. sielc.comsielc.com

Formic Acid: For applications where the HPLC is coupled to a mass spectrometer (LC-MS), the non-volatile phosphoric acid must be replaced with a volatile acid like formic acid. sielc.comsielc.com Formic acid at concentrations around 0.1% provides a suitable pH for analysis while being compatible with MS detection. chromatographyonline.com

Table 2: Example RP-HPLC Mobile Phase Composition

| Component | Function | Typical Concentration |

|---|---|---|

| Acetonitrile (MeCN) | Strong solvent (organic modifier) | Varies (Isocratic or Gradient) |

| Water | Weak solvent | Varies (Is-ocratic or Gradient) |

| Phosphoric Acid | pH modifier (for UV detection) | Low concentration to adjust pH |

| Formic Acid | pH modifier (for MS detection) | ~0.1% (v/v) |

Ultra-High-Performance Liquid Chromatography (UPLC), an advancement of HPLC, utilizes columns packed with smaller particles (typically sub-2 µm) to achieve faster and more efficient separations. This technology significantly reduces analysis time and solvent consumption while improving resolution. Methodologies developed for HPLC can often be transferred to UPLC systems. For this compound, columns with smaller 3 µm particles are available for rapid analysis, indicating the suitability of UPLC for high-throughput purity assessments. sielc.comsielc.com The principles of separation and mobile phase composition remain the same as in conventional HPLC, but the instrumentation is optimized to handle the higher backpressures generated by the smaller particle columns.

Electrochemical and Redox Chemistry of 4,4 Dimethoxydiphenylamine

Cyclic Voltammetry (CV) for Redox Potentials and Energy Levels

Cyclic voltammetry is a powerful electrochemical technique used to study the redox behavior of chemical species. It provides information on the oxidation and reduction potentials of a compound, which in turn allows for the determination of its frontier molecular orbital energy levels (HOMO and LUMO).

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters for understanding the electronic properties of a molecule and its suitability for various applications, such as in organic light-emitting diodes (OLEDs) and photovoltaic cells. These energy levels can be estimated from cyclic voltammetry data. The HOMO level is related to the onset potential of the first oxidation peak, while the LUMO level is related to the onset of the first reduction peak.

The following empirical equations are often used for these calculations:

EHOMO = -[Eox (onset) - E1/2 (ferrocene) + 4.8] eV

ELUMO = -[Ered (onset) - E1/2 (ferrocene) + 4.8] eV

Where Eox (onset) is the onset potential of the first oxidation, Ered (onset) is the onset potential of the first reduction, and E1/2 (ferrocene) is the half-wave potential of the ferrocene (B1249389)/ferrocenium (Fc/Fc+) redox couple used as an internal standard. The value of 4.8 eV is the energy level of the ferrocene standard relative to the vacuum level.

| Compound | First Oxidation Potential (E1/2 vs Ag/AgCl) | Estimated HOMO Level (eV) |

|---|---|---|

| tris(4-methoxyphenyl)amine (B1353923) (TPA) | 0.51 V | -5.31 eV |

The presence of two methoxy (B1213986) groups (-OCH3) at the para positions of the phenyl rings significantly influences the electron-donating capacity of 4,4'-Dimethoxydiphenylamine. These groups are strong electron-donating groups due to the resonance effect, which increases the electron density on the aromatic rings and, crucially, on the nitrogen atom of the amine. This enhanced electron density makes the lone pair of electrons on the nitrogen more available for donation, which is reflected in a lower oxidation potential.

In cyclic voltammetry, a lower oxidation potential is indicative of a stronger electron-donating ability. For substituted diarylamines and triarylamines, electron-donating substituents decrease the potential required to remove an electron from the HOMO. This property is fundamental to their function as hole-transporting materials, as it facilitates the transfer of positive charge carriers (holes).

The reversibility of redox peaks in a cyclic voltammogram provides insight into the stability of the species formed after electron transfer. A reversible process is characterized by a stable oxidized or reduced form of the molecule on the timescale of the CV experiment. For many triarylamine derivatives, the first oxidation process is electrochemically reversible, indicating the formation of a stable radical cation. Studies on related triphenylamine-based materials have shown excellent electrochemical reversibility.

Ambipolar behavior refers to the ability of a material to transport both positive (holes) and negative (electrons) charge carriers. For a molecule to exhibit ambipolar behavior, it should have accessible oxidation and reduction states. This would be observed in cyclic voltammetry as both anodic (oxidation) and cathodic (reduction) peaks within the electrochemical window of the solvent. While this compound is primarily known as a hole-transporting material due to its electron-rich nature, the potential for ambipolarity would depend on the stability of its reduced form (anion radical). There is currently a lack of specific studies demonstrating ambipolar behavior for this compound itself.

In electrochemical measurements, the potential of the working electrode is measured relative to a reference electrode, which has a stable and well-known electrode potential. Common reference electrodes include the Saturated Calomel Electrode (SCE) and the silver/silver chloride (Ag/AgCl) electrode.

To allow for the comparison of redox potentials measured in different solvent systems and with different reference electrodes, it is a standard practice to use an internal reference standard. The ferrocene/ferrocenium (Fc/Fc+) redox couple is recommended by IUPAC for this purpose. The potential of the Fc/Fc+ couple is relatively insensitive to the solvent used. By measuring the potential of the compound of interest against the Fc/Fc+ couple, a more universal value for the redox potential can be obtained, which is crucial for accurate determination of HOMO and LUMO energy levels.

Square-Wave Voltammetry

Square-wave voltammetry (SWV) is a large-amplitude differential voltammetric technique that offers high sensitivity and fast scan rates. In SWV, the potential waveform is a square wave superimposed on a staircase potential ramp. The current is sampled at the end of both the forward and reverse potential pulses, and the difference in these currents is plotted against the potential.

This technique is particularly effective at discriminating against the background charging current, which results in an enhanced signal-to-noise ratio compared to cyclic voltammetry. SWV is well-suited for the analysis of electroactive species at low concentrations and for studying the kinetics of electrode reactions. While it is a powerful analytical tool, specific studies applying square-wave voltammetry to this compound are not detailed in the available literature. However, it would be a suitable method for further investigating its redox behavior with high sensitivity.

Oxidation and Reduction Mechanisms

The oxidation of diarylamines generally proceeds through the formation of a radical cation via the removal of one electron from the nitrogen atom. For the parent compound, diphenylamine (B1679370), the electrochemical oxidation in acetonitrile (B52724) has been shown to involve the dimerization of the initially formed radical cation. This dimerization typically occurs through a carbon-carbon bond formation at the para-positions of the phenyl rings to yield N,N'-diphenylbenzidine, which can be further oxidized.

In the case of this compound, the para-positions are substituted with methoxy groups. This substitution pattern would prevent the typical para-para C-C coupling. The oxidation mechanism would still initiate with the formation of a radical cation centered on the nitrogen atom. The stability of this radical cation is enhanced by the electron-donating methoxy groups, which can delocalize the positive charge. Subsequent reactions of this radical cation could involve other coupling pathways or reactions with the solvent or electrolyte, depending on the experimental conditions.

The reduction of this compound is expected to be more difficult due to the electron-rich nature of the molecule. If a reduction process were to occur, it would involve the addition of an electron to the LUMO, which is likely a π* antibonding orbital of the aromatic system, to form a radical anion. The stability of this radical anion would be a key factor in the reversibility of the reduction process.

Formation of Quinone Derivatives through Oxidation

The oxidation of diarylamines, particularly those with electron-donating substituents like methoxy groups, can lead to the formation of quinone-imine derivatives. While specific studies on the electrochemical oxidation of this compound are not extensively detailed in the provided search results, the general mechanism for the oxidation of similar aniline (B41778) derivatives provides a strong basis for understanding this process.

The oxidation of anilines typically proceeds via an initial one-electron transfer to form a radical cation. mdpi.com In the case of this compound, the presence of two electron-donating methoxy groups would lower the oxidation potential, making it susceptible to oxidation. mdpi.com This initial radical cation can then undergo further oxidation and coupling reactions. The oxidation of other substituted anilines has been shown to yield N-aryl-p-quinone imines. rsc.org

The proposed pathway for the formation of a quinone-imine derivative from this compound would involve a two-electron, two-proton process. This would result in the formation of a quinone-diimine-like structure. The stability of such species is often dependent on the reaction conditions and the presence of other nucleophiles. academie-sciences.fr The electrochemical generation of p-benzoquinone from hydroquinone (B1673460) and its subsequent reaction with amines to form amino-substituted quinones is a well-established process. academie-sciences.fr A similar principle can be applied to the intramolecular cyclization or intermolecular coupling of oxidized this compound species.

Table 1: General Products from the Oxidation of Substituted Anilines

| Starting Material | Oxidation Product | Reference |

| 2,5-dimethoxy-4-t-butylaniline | N-aryl-p-quinone imines | rsc.org |

| N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide | Quinone-imine intermediate | mdpi.com |

| Hydroquinone (in the presence of benzylamine) | 2,5-diamino-1,4-benzoquinones | academie-sciences.fr |

Reduction to Corresponding Amines

The reduction of the oxidized forms of this compound, such as a quinone-imine derivative, would theoretically regenerate the parent diarylamine. This reversible redox behavior is a key characteristic of many organic electroactive compounds. While direct experimental data on the electrochemical reduction of oxidized this compound is not available in the provided search results, the principles of electrochemical reduction of similar systems can be applied.

For instance, the electrochemical reduction of nitrones to their corresponding amines is a known process that involves a four-electron transfer to cleave the N-O bond and reduce the imine functionality. rsc.org Similarly, the electrochemical reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) proceeds via the reduction of the nitro group. mdpi.comrsc.org

In the context of an oxidized this compound (a quinone-imine type structure), the reduction would involve the addition of two electrons and two protons to the quinoidal system to restore the aromaticity and the secondary amine functionality. The feasibility and potential of this reduction would depend on the stability of the oxidized species and the specific electrochemical conditions employed (e.g., electrode material, solvent, and supporting electrolyte). The reversibility of the redox process is a critical factor for applications such as rechargeable batteries or electrochromic devices.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) rings of this compound are activated towards electrophilic aromatic substitution due to the electron-donating effects of the methoxy groups and the secondary amine bridge. The lone pair of electrons on the nitrogen atom can be delocalized into both aromatic rings, increasing their electron density and making them more susceptible to attack by electrophiles. The methoxy groups further enhance this activation, directing incoming electrophiles primarily to the ortho and para positions relative to themselves.

A study on the nitration of the closely related N,N-diphenylamine revealed that the reaction can lead to the formation of nitro-substituted derivatives. researchgate.net For this compound, with its highly activated rings, nitration would be expected to occur readily. The directing effects of the methoxy and amino groups would favor substitution at the positions ortho to the methoxy groups.

Other common electrophilic aromatic substitution reactions include halogenation and Friedel-Crafts reactions. While specific examples for this compound are not provided in the search results, the high electron density of the aromatic rings suggests that these reactions would proceed under relatively mild conditions. For instance, Friedel-Crafts alkylation of 1,4-dimethoxybenzene, a compound with similar activating groups, proceeds readily. mnstate.eduyoutube.com It is therefore anticipated that this compound would undergo similar reactions, leading to the introduction of alkyl or acyl groups onto the aromatic rings.

Table 2: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Expected Major Product(s) |

| Nitration | NO₂⁺ | 2-Nitro-4,4'-dimethoxydiphenylamine |

| Bromination | Br⁺ | 2-Bromo-4,4'-dimethoxydiphenylamine |

| Friedel-Crafts Acylation | RCO⁺ | 2-Acyl-4,4'-dimethoxydiphenylamine |

Computational Chemistry and Theoretical Investigations of 4,4 Dimethoxydiphenylamine

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is used to determine the ground-state properties by calculating the electron density.

Prediction of Frontier Molecular Orbitals (HOMO/LUMO) and Energy Alignment

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO energy level relates to the ability to donate an electron, while the LUMO energy level indicates the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For 4,4'-Dimethoxydiphenylamine, DFT calculations would predict the specific energy values of these orbitals, providing insight into its potential as an electron-donating material in organic electronic devices.

Ionization Potential and Electron Affinity Calculations

DFT methods can accurately calculate the ionization potential (the energy required to remove an electron) and the electron affinity (the energy released when an electron is added). These values are fundamental in predicting the charge transport properties of a material. The ionization potential can be approximated by the negative of the HOMO energy, while the electron affinity relates to the LUMO energy, according to Koopmans' theorem, although more accurate predictions are obtained by calculating the energy difference between the neutral and ionic states.